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Compound Name: 1-(4-Chlorophenyl)imidazole
CAS No.: 51581-54-5
Cat. No.: B1196904

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(4-Chlorophenyl)imidazole, a molecule of interest in medicinal chemistry and
materials science. This document compiles available Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to
aid in the characterization and utilization of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-(4-Chlorophenyl)imidazole.
Due to the limited availability of experimentally derived *H and 3C NMR data for the specific 1-
(4-Chlorophenyl)imidazole isomer in publicly accessible literature, the following sections
present the available mass spectrometry and infrared spectroscopy data.

Mass Spectrometry (Electron lonization)

The mass spectrum of 1-(4-Chlorophenyl)imidazole is characterized by its molecular ion peak
and distinct isotopic pattern due to the presence of a chlorine atom.
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m/z Relative Intensity (%) Assignment

178 100 [M]* (with 35Cl)
180 32 [M+2]* (with 37CI)
151 ~20 [M - HCNJ*

111 ~15 [CeH4CIJ*

75 ~10 [CeHaCl - CIJ*

Data sourced from the NIST WebBook.[1][2][3][4]

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of 1-(4-Chlorophenyl)imidazole displays characteristic
absorption bands corresponding to the vibrational modes of its aromatic and heterocyclic

structures.
Wavenumber (cm~?) Intensity Assignment
) Aromatic and Imidazole C-H

~3100-3000 Medium

stretch

Aromatic and Imidazole C=C
~1600-1450 Strong )

and C=N stretching
~1100 Strong C-N stretching

para-disubstituted benzene C-
~830 Strong

H out-of-plane bend
~750 Strong C-Cl stretching

Data interpreted from the NIST/EPA Gas-Phase Infrared Database.[3] Aromatic compounds
typically exhibit C-H stretching absorptions around 3030 cm~! and a series of peaks in the
1450 to 1600 cm~1 range.[5][6] The out-of-plane C-H bending bands in the 900-675 cm~1
region are characteristic of the substitution pattern on the aromatic ring.[7]
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Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined
below. These protocols are based on standard analytical techniques for small organic
molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data for 1-(4-Chlorophenyl)imidazole is not readily available, a
general protocol for acquiring *H and 3C NMR spectra of N-aryl imidazoles is as follows:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

« Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and
16-32 scans.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 13C.

o Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy

The following is a general procedure for obtaining the FT-IR spectrum of a solid organic
compound:
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o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Place a portion of the powder in a pellet press and apply pressure to form a transparent or
semi-transparent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of an FT-IR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm™1,

o Acquire a background spectrum of a blank KBr pellet to subtract from the sample
spectrum.

Mass Spectrometry (Electron lonization)

A standard procedure for obtaining an electron ionization mass spectrum is as follows:

o Sample Introduction: Introduce a small amount of the volatile sample into the mass
spectrometer, often via a direct insertion probe or after separation by gas chromatography.

« lonization: Bombard the sample molecules with a beam of high-energy electrons (typically 70
eV) in a high-vacuum source. This causes the molecules to ionize and fragment.

o Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum that plots the relative abundance
of each ion as a function of its m/z ratio. The presence of a chlorine atom is readily identified
by the characteristic M+ and M+2 isotopic peaks with an approximate 3:1 intensity ratio.[8]

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthetic organic compound like 1-(4-Chlorophenyl)imidazole.

General Workflow for Spectroscopic Analysis
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General workflow for the synthesis and spectroscopic characterization of an organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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